

Rhodamine 101: A Technical Guide to Absorbance and Emission Spectra

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Compound of Interest		
Compound Name:	Rhodamine 101	
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This technical guide provides an in-depth overview of the core photophysical properties of **Rhodamine 101**, a fluorescent dye widely utilized in various scientific applications. This document details its absorbance and emission characteristics, provides comprehensive experimental protocols for spectral measurements, and presents key quantitative data in a structured format for ease of reference.

Introduction to Rhodamine 101

Rhodamine 101 (Rh101) is a highly stable and bright fluorophore belonging to the rhodamine family of dyes.[1] Recognized for its high fluorescence quantum yield and excellent photostability, it is frequently employed as a fluorescent label and a reference standard in fluorescence spectroscopy.[2] Its applications span diverse fields such as fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy.[2][3][4] Chemically, it is often supplied as an inner salt with the formula C₃₂H₃₀N₂O₃ and a molecular weight of approximately 490.6 g/mol .[3][5]

Photophysical Properties

The utility of **Rhodamine 101** in sensitive detection and imaging applications stems from its distinct photophysical characteristics. These properties, including molar absorptivity, quantum yield, and fluorescence lifetime, are summarized below. The exact values can be influenced by the solvent environment.



Quantitative Data Summary

The key photophysical parameters for **Rhodamine 101** in various solvents are presented in the tables below for easy comparison.

Table 1: Absorbance and Emission Maxima of Rhodamine 101 in Different Solvents

Solvent	Excitation Max (λ_ex) (nm)	Emission Max (λ_em) (nm)
Methanol	567	588
Methanol	560	589[1]
Ethanol	565	595[2][3]
Ethanol (acidified)	~575	~600
General	569	590[6]
General	568	589[7]

Table 2: Molar Absorptivity, Quantum Yield, and Fluorescence Lifetime of Rhodamine 101

Property	Value	Solvent
Molar Absorptivity (ε)	1.05 x 10 ⁵ L mol ⁻¹ cm ⁻¹ (at 567 nm)	Methanol[5]
Molar Absorptivity (ε)	$9.5 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$ (at 565 nm)	Ethanol
Fluorescence Quantum Yield (Φ_f)	~1.00	Ethanol
Fluorescence Quantum Yield (Φ_f)	0.913	Ethanol
Fluorescence Lifetime (τ)	~4.2 ns	Ethanol

Absorbance and Emission Principles



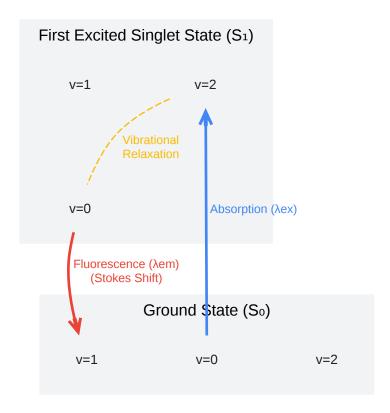




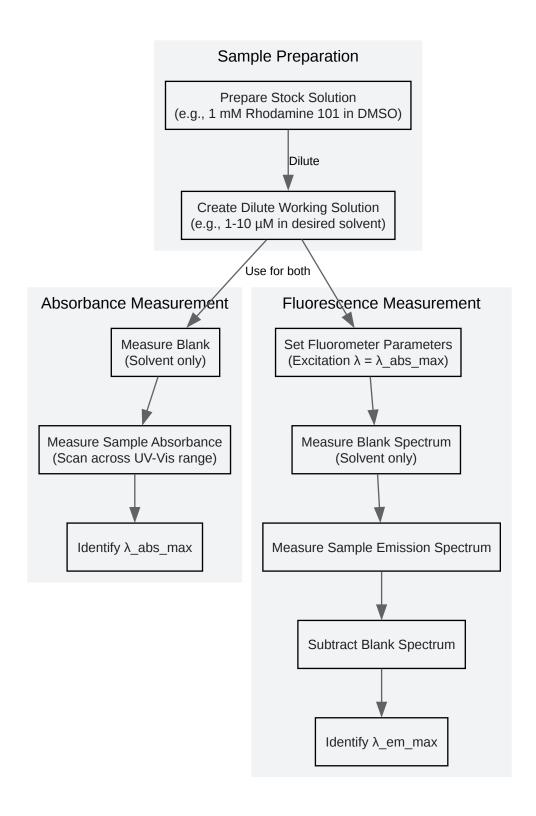
The processes of light absorption and emission by a fluorophore like **Rhodamine 101** are fundamentally governed by the principles of quantum mechanics, often visualized using a Jablonski diagram.

- Excitation (Absorption): A molecule in its ground electronic state (S₀) absorbs a photon of light. This elevates an electron to a higher vibrational level of an excited electronic state (typically S₁). This process is extremely rapid, occurring on the femtosecond scale.
- Non-Radiative Relaxation: The excited electron quickly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes (vibrational relaxation and internal conversion), losing some energy as heat.
- Fluorescence (Emission): From the lowest vibrational level of S₁, the electron returns to one of the vibrational levels of the ground state (S₀), releasing the energy difference as a photon of light. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.









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